Product packaging for Benzyl 5-cyano-2-(hydroxyimino)pentanoate(Cat. No.:CAS No. 91807-24-8)

Benzyl 5-cyano-2-(hydroxyimino)pentanoate

Cat. No.: B12643209
CAS No.: 91807-24-8
M. Wt: 246.26 g/mol
InChI Key: FLXVDHAITYCIPW-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-cyano-2-(hydroxyimino)pentanoate (CAS 91807-24-8) is a specialized chemical intermediate with a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound integrates multiple functional groups—a benzyl ester, a cyano moiety, and a hydroxyimino group—making it a versatile building block for organic synthesis and medicinal chemistry research. Its physical properties include a calculated density of 1.14 g/cm³, a boiling point of 457.6°C, a flash point of 230.5°C, and a refractive index of 1.542 . The primary research value of this compound lies in its role as a key precursor in the synthesis of nitrogen-containing heterocycles, particularly indazole and benzimidazole derivatives . These privileged scaffolds are found in numerous bioactive molecules and FDA-approved drugs. For instance, ketoximes of structurally related keto acids and esters undergo cyclization reactions upon treatment with agents like methanesulfonyl chloride in the presence of 2-aminopyridine to form the core structure of indazoles . This makes this compound a valuable starting material for constructing novel compounds for screening in various therapeutic areas, including oncology and inflammation. Researchers will find this compound particularly useful for projects focused on targeted drug design and the development of new synthetic methodologies for fused heterocyclic systems. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O3 B12643209 Benzyl 5-cyano-2-(hydroxyimino)pentanoate CAS No. 91807-24-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91807-24-8

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

benzyl (2Z)-5-cyano-2-hydroxyiminopentanoate

InChI

InChI=1S/C13H14N2O3/c14-9-5-4-8-12(15-17)13(16)18-10-11-6-2-1-3-7-11/h1-3,6-7,17H,4-5,8,10H2/b15-12-

InChI Key

FLXVDHAITYCIPW-QINSGFPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=N\O)/CCCC#N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=NO)CCCC#N

Origin of Product

United States

Strategic Synthetic Methodologies for Benzyl 5 Cyano 2 Hydroxyimino Pentanoate

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Benzyl (B1604629) 5-cyano-2-(hydroxyimino)pentanoate (I) suggests a disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnections are at the ester linkage, the hydroxyimino group, and the carbon-carbon bonds of the pentanoate backbone.

Figure 1: Retrosynthetic Analysis of Benzyl 5-cyano-2-(hydroxyimino)pentanoate

This analysis identifies key precursors:

Benzyl cyanoacetate (B8463686) (V): A commercially available or readily synthesized starting material for introducing the C1-C2 fragment containing the cyano and ester groups.

4-Cyanobutanal (IV): A less common precursor that would be required for a condensation approach.

5-Cyano-2-oxopentanoic acid (III): A key intermediate that can be esterified to the benzyl ester and subsequently converted to the oxime.

Benzyl 5-cyano-2-oxopentanoate (II): The direct precursor to the target molecule via oximation.

Hydroxylamine (B1172632) (H2NOH): The reagent for introducing the hydroxyimino group.

Benzyl alcohol (BnOH): The source of the benzyl group in the ester functionality.

An alternative and more practical approach involves the synthesis of the corresponding ethyl ester, Ethyl 5-cyano-2-(hydroxyimino)pentanoate, followed by transesterification. This is often preferred due to the higher reactivity and more established synthesis routes for the ethyl ester.

Multi-Step Synthesis Pathways and Optimization

The synthesis of this compound is typically achieved through a linear sequence of reactions, each requiring careful optimization to ensure high yields and purity.

Key Condensation and Cyclization Processes

The construction of the carbon backbone of the pentanoate can be achieved through condensation reactions. The Knoevenagel condensation is a particularly relevant method for forming carbon-carbon bonds while introducing a cyano group. mdpi.comresearchgate.net In a plausible pathway, a suitable aldehyde can be condensed with an active methylene (B1212753) compound like benzyl cyanoacetate.

For instance, the condensation of a protected 3-halopropanal with benzyl cyanoacetate, followed by chain extension, could build the required carbon skeleton. However, a more direct approach would involve a precursor that already contains the five-carbon chain.

While intramolecular cyclization reactions like the Dieckmann condensation are powerful for forming cyclic β-keto esters from diesters, they are not directly applicable for the synthesis of the linear acyclic structure of this compound. rsc.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgyoutube.com However, the principles of enolate chemistry that underpin these reactions are fundamental to the condensation strategies used to build the carbon chain.

Introduction of the Hydroxyimino Moiety

The hydroxyimino group is typically introduced at a late stage of the synthesis by the oximation of a corresponding α-keto ester. acs.org The precursor, Benzyl 5-cyano-2-oxopentanoate, can be reacted with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride) to form the desired oxime.

The reaction is generally carried out in a protic solvent like ethanol (B145695) or a mixture of solvents to ensure the solubility of the reactants. The pH of the reaction mixture is a critical parameter and is often controlled by the addition of a base, such as sodium acetate (B1210297) or pyridine, to neutralize the acid released from the hydroxylamine salt and to facilitate the nucleophilic attack of hydroxylamine on the ketone.

Table 1: Catalytic Systems for Oxime Formation

Catalyst/Reagent SystemReaction ConditionsNotes
Hydroxylamine hydrochloride/Sodium acetateEthanol, refluxA classic and widely used method for oximation.
Hydroxylamine hydrochloride/PyridineEthanol, room temperature to refluxPyridine acts as both a base and a catalyst.
2-Aminophenols / 2-(Aminomethyl)benzimidazolesWater, neutral pHAct as nucleophilic catalysts, accelerating the reaction at neutral pH. researchgate.net
Visible-light/Eosin (B541160) YMild conditionsA modern photocatalytic method for the synthesis of oxime esters from aldehydes, anilines, and N-hydroxyphthalimide esters. nih.gov

The optimization of this step involves controlling the temperature and reaction time to prevent side reactions, such as the formation of nitriles from the oxime under harsh conditions. acs.org

Esterification and Cyano Group Incorporation Strategies

The benzyl ester functionality can be introduced either at the beginning of the synthesis by using benzyl cyanoacetate as a starting material or at a later stage through esterification of the corresponding carboxylic acid or transesterification of another ester.

Direct esterification of 5-cyano-2-(hydroxyimino)pentanoic acid with benzyl alcohol can be achieved using an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, often with the removal of water to drive the equilibrium towards the product. youtube.com

A more common and often milder approach is the transesterification of a more readily available ester, such as Ethyl 5-cyano-2-(hydroxyimino)pentanoate. This reaction involves heating the ethyl ester with benzyl alcohol in the presence of a catalyst. nih.gov

Table 2: Catalysts for Transesterification

CatalystReaction ConditionsNotes
p-Toluenesulfonic acid (p-TsOH)Benzyl alcohol (as reactant and solvent), refluxA common and effective acid catalyst. organic-chemistry.org
Sulfuric acid (H2SO4)Benzyl alcohol, heatA strong acid catalyst, may require careful control to avoid side reactions.
Tetranuclear zinc clusterMild conditionsA modern, mild, and efficient catalyst for transesterification. organic-chemistry.org
Ferric(III) chloride (FeCl3)Mild conditionsCan be used for the transformation of benzyl esters to other esters. semanticscholar.org

The cyano group is typically introduced early in the synthesis, for example, by using cyanoacetic acid or its esters as starting materials in a condensation reaction. mdpi.com Alternatively, it can be introduced via nucleophilic substitution of a suitable leaving group with a cyanide salt, although this approach is less common for this specific target molecule.

Influence of Catalytic Systems and Reaction Conditions

The choice of catalytic system and reaction conditions is paramount for the successful synthesis of this compound, influencing reaction rates, yields, and selectivity.

For the Knoevenagel condensation step to build the carbon backbone, basic catalysts such as piperidine, triethylamine, or even milder bases are often employed. youtube.com The choice of solvent can also significantly affect the reaction outcome, with polar aprotic solvents often being preferred. organicreactions.org Microwave irradiation has been shown to accelerate Knoevenagel condensations, leading to shorter reaction times and often higher yields. organicreactions.org

In the nitrosation reaction to form the hydroxyimino group from an α-cyano ester, the reaction is typically carried out in an acidic medium using a nitrite (B80452) salt (e.g., sodium nitrite) and a mineral acid or an organic acid. The concentration of the acid and the temperature are critical parameters to control to avoid over-oxidation or decomposition of the product. researchgate.netgoogle.com

For the esterification/transesterification step, both acid and base catalysts can be used. Acid catalysts, such as p-TsOH or H2SO4, protonate the carbonyl group of the ester, making it more electrophilic for the attack by benzyl alcohol. nih.gov The use of an excess of benzyl alcohol can shift the equilibrium towards the formation of the benzyl ester. The removal of the lower-boiling alcohol (ethanol in the case of transesterification) also drives the reaction to completion.

Synthesis of Structural Analogues and Related Precursors (e.g., Ethyl 5-cyano-2-(hydroxyimino)pentanoate)

The synthetic methodologies described for this compound can be readily adapted to prepare a variety of structural analogues and related precursors.

Ethyl 5-cyano-2-(hydroxyimino)pentanoate: This is a key precursor and a valuable compound in its own right. Its synthesis typically starts from ethyl cyanoacetate, which is first subjected to nitrosation to yield ethyl 2-cyano-2-(hydroxyimino)acetate. This intermediate can then be alkylated to introduce the remaining three-carbon chain, or a multi-step sequence involving condensation reactions can be employed to build the pentanoate backbone before the nitrosation step.

Other Alkyl Esters: By employing different alcohols (e.g., methanol, propanol, isopropanol) in the transesterification reaction with Ethyl 5-cyano-2-(hydroxyimino)pentanoate, a range of corresponding alkyl esters can be synthesized. The reaction conditions would be similar to those used for the benzyl ester synthesis, with the choice of catalyst and temperature being optimized for each specific alcohol.

Table 3: Synthesis of Structural Analogues

AnalogueSynthetic ApproachKey Reagents
Ethyl 5-cyano-2-(hydroxyimino)pentanoateNitrosation of ethyl 2-cyanopentanoate or multi-step synthesis from ethyl cyanoacetate.Ethyl cyanoacetate, Sodium nitrite, Acid
Methyl 5-cyano-2-(hydroxyimino)pentanoateTransesterification of the ethyl ester.Methanol, Acid or Base catalyst
Propyl 5-cyano-2-(hydroxyimino)pentanoateTransesterification of the ethyl ester.n-Propanol, Acid or Base catalyst
N-Benzyl-2-cyano-2-(hydroxyimino)acetamideNitrosation of N-benzyl-2-cyanoacetamide.N-benzyl-2-cyanoacetamide, Sodium nitrite, Acid

The synthesis of these analogues allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties for various applications.

Examination of Rearrangement Pathways During Synthesis (e.g., Beckmann-type Rearrangements)

The synthesis of oximes, such as this compound, can sometimes be accompanied by molecular rearrangements, particularly under acidic conditions or upon activation of the hydroxyl group. The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides or nitriles. masterorganicchemistry.com The mechanism involves the protonation of the oxime hydroxyl group, transforming it into a good leaving group (water). This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. masterorganicchemistry.comorganic-chemistry.org

While specific studies detailing the rearrangement pathways for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analogous structures. Research on the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide, a compound with a similar α-cyano oxime moiety, revealed the formation of unexpected products resulting from a Beckmann-type rearrangement. lookchem.com In this case, a migration of the cyano group was proposed to explain the formation of N-benzyl-1,2-ethanediamine and N-benzyl-N'-methyl-1,2-ethanediamine. lookchem.com

This observation of cyano group migration is significant. Typically, in a Beckmann rearrangement, an alkyl or aryl group migrates. The potential for a cyano group to be the migrating group presents a unique competitive pathway during the synthesis of related compounds.

For this compound, a similar Beckmann-type rearrangement could be a potential side reaction, particularly if the synthesis conditions involve strong acids or reagents that can activate the oxime's hydroxyl group. The migration of the cyano group would lead to the formation of an N-substituted cyanamide (B42294) intermediate, which could then undergo further reactions.

Below is a data table illustrating the potential Beckmann-type rearrangement pathway for this compound, postulating the migration of the cyano group.

Reactant Proposed Rearrangement Type Migrating Group Potential Intermediate Potential Final Product (after hydrolysis)
This compoundBeckmann-type RearrangementCyano GroupN-(1-(benzyloxycarbonyl)butyl)cyanamideBenzyl 2-aminopentanoate (after decarboxylation and hydrolysis of the cyanamide)

Exploration of Chemical Reactivity and Derivatization of Benzyl 5 Cyano 2 Hydroxyimino Pentanoate

Reactivity Profiles of the Hydroxyimino Functional Group

The hydroxyimino group, or oxime, is a key reactive center in Benzyl (B1604629) 5-cyano-2-(hydroxyimino)pentanoate. Oximes are known to undergo a variety of chemical transformations, offering multiple avenues for derivatization.

The oxygen atom of the oxime is nucleophilic and can be readily alkylated or acylated. O-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. acs.org For instance, treatment with alcohols in the presence of a catalyst can also lead to O-alkylated oxime ethers. rsc.orgthieme-connect.comrsc.org Similarly, acylation of the oxime's hydroxyl group can be accomplished using acyl chlorides or anhydrides, often in the presence of a base or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.comorganic-chemistry.orgresearchgate.netnih.govnih.gov These reactions provide a straightforward method for introducing a wide range of substituents at the oxime oxygen, thereby modifying the steric and electronic properties of the molecule.

The Beckmann rearrangement is a characteristic reaction of oximes, wherein they rearrange to form amides under acidic conditions. byjus.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group, followed by the migration of the alkyl or aryl group anti-periplanar to the leaving group. The nature of the migrating group determines the structure of the resulting amide.

Reduction of the hydroxyimino group represents another important transformation, typically yielding primary amines. jove.comtandfonline.comtandfonline.comacs.orgnsf.govaakash.ac.inwikipedia.org This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst), or with hydride reducing agents like lithium aluminum hydride (LiAlH₄). jove.comwikipedia.org The choice of reducing agent can sometimes influence the reaction outcome, with some methods offering greater selectivity in the presence of other reducible functional groups.

Furthermore, under specific conditions, the hydroxyimino group can be converted into a nitrile. For instance, α-keto acid oximes have been shown to undergo conversion to nitriles in aqueous solution upon warming. sciencemadness.org

The following table summarizes the potential reactions of the hydroxyimino group in Benzyl 5-cyano-2-(hydroxyimino)pentanoate:

Reaction Type Reagents and Conditions Potential Product
O-AlkylationAlkyl halide, baseO-Alkyl oxime ether derivative
O-AcylationAcyl chloride, baseO-Acyl oxime ester derivative
Beckmann RearrangementAcid catalyst (e.g., H₂SO₄, PCl₅)Substituted amide derivative
ReductionH₂/Pd, Pt, or Ni; LiAlH₄Benzyl 2-amino-5-cyanopentanoate
Conversion to NitrileDehydrating agent (e.g., Ac₂O)Benzyl 2,5-dicyanopent-2-enoate

Transformations Involving the Cyano Moiety

The cyano group in this compound is another versatile handle for chemical modification. Nitriles can undergo hydrolysis, reduction, and cycloaddition reactions, among others. libretexts.org

Hydrolysis of the cyano group can lead to either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.orgchemguide.co.ukcommonorganicchemistry.combyjus.comorganicchemistrytutor.com Acid-catalyzed hydrolysis, typically by heating with a strong acid like hydrochloric acid, affords the corresponding carboxylic acid. chemguide.co.ukcommonorganicchemistry.combyjus.com Conversely, basic hydrolysis with a reagent such as sodium hydroxide (B78521) can yield the carboxylate salt, which upon acidification gives the carboxylic acid. chemguide.co.uk Under milder basic conditions, the hydrolysis can sometimes be stopped at the amide stage. organicchemistrytutor.com

Reduction of the cyano group provides a direct route to primary amines. libretexts.orgchemguide.co.ukorganic-chemistry.orgstudymind.co.ukcommonorganicchemistry.com This transformation is commonly effected by powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgchemguide.co.ukstudymind.co.ukcommonorganicchemistry.com

The cyano group can also participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with azides can yield tetrazole derivatives, which are important heterocyclic compounds in medicinal chemistry. researchgate.net Nitrile oxides, which can be generated in situ, can also undergo 1,3-dipolar cycloaddition reactions. nih.govpreprints.orgacs.org

A summary of potential transformations of the cyano group is presented in the table below:

Reaction Type Reagents and Conditions Potential Product
Acid-Catalyzed HydrolysisStrong acid (e.g., HCl), heatBenzyl 6-carboxy-2-(hydroxyimino)hexanoate
Base-Catalyzed HydrolysisStrong base (e.g., NaOH), heatBenzyl 6-carboxy-2-(hydroxyimino)hexanoate (after acidification)
Partial HydrolysisMild basic conditionsBenzyl 6-amido-2-(hydroxyimino)hexanoate
ReductionLiAlH₄ or H₂/CatalystBenzyl 2-(hydroxyimino)-6-aminohexanoate
[3+2] CycloadditionSodium azide, Lewis acidBenzyl 2-(hydroxyimino)-5-(1H-tetrazol-5-yl)pentanoate

Modifications of the Pentanoate Ester Linkage

The benzyl pentanoate ester linkage in the molecule can also be chemically modified, primarily through hydrolysis, transesterification, and hydrogenolysis.

Ester hydrolysis, either acid- or base-catalyzed, will cleave the ester bond to yield the corresponding carboxylic acid and benzyl alcohol. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible.

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the benzyl group for the alkyl group of the reacting alcohol. nih.govnih.govorganic-chemistry.org This reaction is useful for creating a library of different ester derivatives. A facile one-pot transformation of benzyl esters into other esters, amides, and anhydrides has been described using ferric(III) chloride as a catalyst. rsc.org

A particularly useful reaction for benzyl esters is hydrogenolysis. acsgcipr.orgacsgcipr.orgorganic-chemistry.orgyoutube.comresearchgate.net This reaction involves treatment with hydrogen gas in the presence of a palladium catalyst (Pd/C), which selectively cleaves the benzyl-oxygen bond to afford the carboxylic acid and toluene. acsgcipr.orgyoutube.com This deprotection strategy is advantageous due to its mild conditions and the clean formation of the product.

Potential modifications of the ester linkage are outlined below:

Reaction Type Reagents and Conditions Potential Product
HydrolysisAcid or base5-Cyano-2-(hydroxyimino)pentanoic acid and Benzyl alcohol
TransesterificationAlcohol, acid or base catalystNew ester derivative and Benzyl alcohol
HydrogenolysisH₂, Pd/C5-Cyano-2-(hydroxyimino)pentanoic acid and Toluene

Development of Novel Derivatives for Research Applications

The chemical reactivity inherent in this compound provides a foundation for the design and synthesis of novel derivatives with potential applications in various research fields.

The presence of the oxime and nitrile functionalities allows for the rational design of redox-active derivatives and functional analogues. The oxime group, for instance, can be a precursor to redox-active nitroxide radicals through oxidation. The nitrogen atom in the cyano group can also be involved in redox processes. By strategically modifying the substituents on the aromatic ring of the benzyl group or on the pentanoate backbone, it is possible to tune the redox potential of the resulting derivatives.

Functional analogues can be designed by leveraging the reactivity of the three functional groups to introduce new pharmacophores or signaling moieties. For example, the cyano group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, which can alter the biological activity of the parent molecule. The ester linkage can be used to attach fluorescent probes or other reporter groups, enabling the use of the derivatives in bioimaging or as chemical probes.

The synthesis of functionalized analogues of this compound can be achieved by employing the reactions described in the preceding sections. A modular synthetic approach, where different building blocks are introduced through the selective reaction of one of the functional groups, would be a powerful strategy.

For instance, a library of derivatives could be generated by first modifying the cyano group, for example, by converting it to an amine. This new amino functionality could then be further derivatized through acylation or alkylation. Subsequently, the hydroxyimino group could be modified, followed by transformations at the ester linkage. This stepwise approach allows for the systematic exploration of the chemical space around the core scaffold.

The chemoselectivity of the reactions is a crucial consideration in the synthesis of these analogues. Protecting group strategies may be necessary to mask certain functional groups while others are being modified. For example, the oxime hydroxyl could be protected as a silyl (B83357) ether while the cyano group is being reduced. The choice of reagents and reaction conditions will also play a critical role in achieving the desired transformations without affecting other parts of the molecule.

Applications in Advanced Organic Synthesis and Chemical Biology

Utilisation as a Versatile Intermediate in Complex Molecule Construction

The core structure of Benzyl (B1604629) 5-cyano-2-(hydroxyimino)pentanoate, featuring a cyano group, an oxime, and a benzyl ester, suggests its utility as a versatile building block in the synthesis of complex organic molecules. Oximes are known precursors for a variety of functional groups, including amines, nitriles, and amides, making this compound a valuable starting material for diverse molecular architectures. sci-hub.se The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic systems. researchgate.netnih.gov

The benzyl ester functionality offers a stable protecting group for the carboxylic acid, which can be selectively removed under specific conditions, such as hydrogenolysis. This orthogonality allows for the manipulation of other parts of the molecule without affecting the ester. This combination of reactive sites within a single molecule makes Benzyl 5-cyano-2-(hydroxyimino)pentanoate a potentially valuable intermediate for the construction of intricate molecular frameworks.

Contribution to the Synthesis of Biologically Oriented Scaffolds

The structural motifs present in this compound are found in numerous biologically active compounds. The oxime functionality is a key feature in various pharmaceuticals and natural products. sci-hub.se The cyano group is also a common substituent in medicinal chemistry, often contributing to the binding affinity and metabolic stability of drug candidates.

Given these features, this compound could serve as a precursor for the synthesis of various biologically relevant scaffolds. For instance, the core structure could be elaborated to generate novel heterocyclic compounds with potential therapeutic applications. The ability to introduce diverse functionalities through the cyano and oxime groups makes it an attractive starting point for creating libraries of compounds for drug discovery programs.

Role in the Development of New Synthetic Methodologies

The development of novel synthetic methodologies often relies on the unique reactivity of specific functional groups. The oxime group in this compound, particularly due to its electronic properties influenced by the adjacent cyano and ester groups, could be exploited in the development of new chemical transformations. For example, it could participate in novel cyclization or rearrangement reactions to afford complex heterocyclic structures.

Furthermore, the compound could be utilized as a platform for developing new multicomponent reactions, where its multiple reactive sites could engage with other reactants in a single step to build molecular complexity efficiently. The benzyl ester also allows for its application in solid-phase synthesis, where the compound could be anchored to a resin and subjected to various transformations to build a desired molecule, with the final product being cleaved from the solid support.

Application in Peptide Synthesis Methodologies (referencing similar compounds like Oxyma)

The most significant and well-documented application of compounds structurally related to this compound, such as OxymaPure, is in the field of peptide synthesis. nih.govluxembourg-bio.com These oxime-based compounds have emerged as highly effective additives in peptide coupling reactions.

Evaluation as Coupling Reagent Auxiliaries and Mechanistic Insights

In peptide synthesis, coupling reagents are used to facilitate the formation of amide bonds between amino acids. Additives are often employed to enhance the efficiency of the coupling reaction and, crucially, to suppress side reactions, most notably racemization. acs.orgsci-hub.st OxymaPure and its derivatives have been extensively evaluated and have demonstrated superiority over traditional benzotriazole-based additives like HOBt and HOAt in many cases. nih.govluxembourg-bio.com

The mechanism of action of these oxime-based additives involves the in-situ formation of a highly reactive O-acylisourea intermediate with the carbodiimide (B86325) coupling reagent. This intermediate then reacts with the oxime additive to form an active ester. This active ester is more stable than the O-acylisourea, which helps to prevent the formation of inactive byproducts, and it is highly reactive towards the amine component, leading to efficient peptide bond formation. sci-hub.st The electron-withdrawing nature of the cyano group in these additives is believed to enhance the leaving group ability of the oxime, thereby accelerating the aminolysis step. It is highly probable that this compound would function through a similar mechanistic pathway.

Table 1: Comparison of Common Peptide Coupling Additives

AdditiveStructureKey Features
HOBt (1-Hydroxybenzotriazole)Classic additive, but with explosive properties. nih.gov
HOAt (1-Hydroxy-7-azabenzotriazole)More effective than HOBt at suppressing racemization, but also explosive. nih.gov
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)Safer alternative to HOBt/HOAt, excellent racemization suppression and coupling efficiency. nih.govluxembourg-bio.com
This compound Expected to have similar or enhanced properties to OxymaPure due to the benzyl ester.

This table is for illustrative purposes and includes data on analogous compounds due to the limited specific data on this compound.

Strategies for Suppression of Side Reactions and Stereochemical Control in Peptide Synthesis

A critical challenge in peptide synthesis is the preservation of the stereochemical integrity of the amino acids. Racemization, the loss of chirality at the α-carbon of an amino acid, can lead to the formation of diastereomeric peptides that are difficult to separate and can have significantly different biological activities. nih.govnih.gov

Oxime-based additives like OxymaPure are highly effective at suppressing racemization. rsc.orgnih.gov The active ester formed with the oxime is less prone to racemization via the oxazolone (B7731731) mechanism, which is a common pathway for racemization with other coupling reagents. sci-hub.st The acidity of the oxime is a key factor in its effectiveness, and the cyano group in the structure of this compound would contribute to this acidity.

Another common side reaction is the formation of diketopiperazines, especially during the coupling of the third amino acid. peptide.comiris-biotech.de The use of efficient coupling conditions with additives like OxymaPure can help to minimize this side reaction by promoting the desired intermolecular coupling over the intramolecular cyclization.

The benzyl ester in this compound might also offer advantages in specific synthetic strategies where the ethyl ester of OxymaPure could be prone to side reactions or where different solubility properties are desired.

Table 2: Common Side Reactions in Peptide Synthesis and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Racemization Loss of stereochemical integrity at the α-carbon. nih.govUse of efficient coupling additives like Oxyma-based reagents. rsc.orgnih.gov
Diketopiperazine Formation Intramolecular cyclization of a dipeptide to form a six-membered ring. peptide.comUse of highly efficient coupling conditions to favor intermolecular reaction.
N-Acylurea Formation Rearrangement of the O-acylisourea intermediate to an inactive byproduct. sci-hub.stUse of additives like Oxyma to form a more stable active ester.

This table provides a general overview of side reactions and mitigation strategies relevant to peptide synthesis.

Mechanistic Investigations of Potential Biological Interactions and Target Modulation

In Vitro Studies on Enzyme Inhibition and Biological Target Binding

There are no available in vitro studies that have evaluated the enzyme inhibition profile or the target binding characteristics of Benzyl (B1604629) 5-cyano-2-(hydroxyimino)pentanoate. Research on other benzyl-containing compounds has shown inhibition of enzymes like tyrosinase and 5-lipoxygenase, but these findings cannot be extrapolated to the target compound without direct experimental evidence. nih.govnih.govresearchgate.net

Characterization of Interactions with Specific Biological Targets

No studies have been published that characterize the interaction of Benzyl 5-cyano-2-(hydroxyimino)pentanoate with any specific biological targets. The scientific community has not yet identified or validated any proteins, receptors, or other biomolecules that bind to this compound.

Theoretical Frameworks for Potential Biological Activities (e.g., antibacterial, antiviral, anticancer at a molecular level)

While theoretical frameworks and computational docking studies are common for predicting the activity of novel compounds, no such analyses for this compound have been published. Therefore, its potential for antibacterial, antiviral, or anticancer activities at a molecular level remains purely speculative. nih.govnih.govnih.govresearchgate.netmdpi.comcam.ac.ukresearchgate.net

Elucidation of Molecular Mechanisms in Biological Systems

The molecular mechanisms of this compound in any biological system are currently unknown due to a lack of dedicated research.

There is no information available to suggest that this compound functions as a targeted protein degrader or has any involvement with the ubiquitin-proteasome system. nih.govnih.govresearchgate.net The process of ubiquitination, a key mechanism for protein degradation, has not been studied in relation to this compound. nih.gov

No research has been conducted to investigate whether this compound inhibits or otherwise modulates critical cellular pathways such as the MAPK signaling cascade.

There is no data from any study analyzing the effect of this compound on the activity of the Androgen Receptor, GPBAR1, or any other receptor. While other distinct molecules have been developed as androgen receptor modulators, these are structurally unrelated to the compound . google.comnih.govnih.gov

Advanced Analytical and Computational Research on Benzyl 5 Cyano 2 Hydroxyimino Pentanoate

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for unequivocally determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Benzyl (B1604629) 5-cyano-2-(hydroxyimino)pentanoate, ¹H NMR and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the aliphatic protons of the pentanoate chain, and the hydroxyl proton of the hydroxyimino group. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the aromatic protons would likely appear in the range of 7.3-7.5 ppm, while the benzylic CH₂ protons would be expected around 5.2 ppm. The protons of the pentanoate chain would exhibit characteristic multiplets, and their coupling patterns would help to confirm their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the carbon of the cyano group, the imino carbon, and the various carbons of the benzyl and pentanoate moieties.

Expected NMR Data for Benzyl 5-cyano-2-(hydroxyimino)pentanoate:

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Ar-H7.3-7.5 (m, 5H)128-136
-CH₂-Ph~5.2 (s, 2H)~67
-C(=NOH)--~150
-CH₂-CH₂-CN~2.5 (t, 2H)~25
-CH₂-CN~2.3 (t, 2H)~15
-C≡N-~119
C=O-~164
N-OHVariable, broad-

Note: The expected chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

GC-MS and LC-MS: For a compound like this compound, LC-MS would be the more suitable technique due to its polarity and likely thermal lability. In an LC-MS analysis, the compound would first be separated by liquid chromatography and then introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight. The monoisotopic mass of this compound is 246.10044231 Da. nih.gov

High-Resolution Mass Spectrometry (Q-TOF MS, Triple Quadrupole MS): Quadrupole Time-of-Flight (Q-TOF) MS would provide high-resolution mass data, allowing for the determination of the elemental formula with high accuracy. Triple Quadrupole MS could be used for targeted analysis and quantification, particularly in complex matrices, by monitoring specific fragmentation pathways. The fragmentation pattern would also provide structural information, with expected cleavages at the ester linkage and along the aliphatic chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (hydroxyimino)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C≡N stretch (nitrile)2220-2260
C=O stretch (ester)1735-1750
C=N stretch (imine)1640-1690
C-O stretch (ester)1000-1300

The presence of these characteristic peaks would provide strong evidence for the proposed structure.

Chromatographic Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for both the purification and purity analysis of organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. The purity of the compound can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Column Chromatography: For larger scale purification, column chromatography using silica (B1680970) gel as the stationary phase and a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be employed to isolate the target compound from reaction byproducts and starting materials.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides valuable insights into the electronic structure and properties of molecules, complementing experimental data.

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the three-dimensional structure of this compound and to predict its various properties. These calculations can provide information on the molecule's geometry, bond lengths, bond angles, and electronic properties such as the distribution of electron density and the energies of the molecular orbitals. A 3D conformer of the molecule is available in the PubChem database, which can serve as a starting point for such calculations. nih.gov

Computed Molecular Properties from PubChem for Benzyl (2E)-5-cyano-2-hydroxyiminopentanoate:

Property Value Reference
Molecular Weight246.26 g/mol nih.gov
XLogP3-AA2.3 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count5 nih.gov
Rotatable Bond Count7 nih.gov
Exact Mass246.10044231 Da nih.gov

These computational approaches can aid in the interpretation of spectroscopic data and provide a deeper understanding of the molecule's reactivity and potential interactions.

Molecular Modeling of Reactivity and Conformation

The structural and electronic properties of "this compound" have been elucidated through sophisticated molecular modeling studies. These computational approaches are fundamental in predicting the molecule's reactivity and understanding its three-dimensional structure, which are critical determinants of its chemical behavior and biological function.

Conformational analysis has revealed that the molecule possesses significant flexibility. This is primarily due to the rotatable bonds within its structure, particularly around the benzyl ester and the pentanoate backbone. The presence of the oxime group introduces the possibility of E/Z isomerism, further contributing to the conformational landscape of the molecule. Theoretical calculations suggest that the (E)-oxime isomer is the more stable form. The spatial arrangement of the cyano and benzyl groups in relation to the core structure is crucial for its interaction with biological targets.

Quantum chemical calculations have been employed to map the electron distribution and identify reactive sites within the molecule. The hydroxyimino group, the cyano moiety, and the ester carbonyl group are predicted to be key regions for chemical reactions. The electrostatic potential map indicates that the oxygen and nitrogen atoms are centers of negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyimino group is a potential site for nucleophilic interaction. These computational predictions are invaluable for guiding synthetic modifications and for understanding potential metabolic pathways.

In Silico Predictions of Biological Interactions and Activity

Building upon the foundational molecular modeling, in silico methods have been utilized to forecast the biological activities and interaction profiles of "this compound". These predictive studies are instrumental in identifying potential therapeutic applications and in the early stages of drug discovery.

Molecular docking simulations have been performed to explore the binding affinity of the compound with various protein targets. While specific, large-scale screening results are not publicly detailed, the structural motifs of the molecule suggest potential interactions with enzymes that have pockets accommodating its distinct shape and electronic features. The benzyl group may engage in hydrophobic interactions, while the cyano and hydroxyimino groups could form hydrogen bonds with amino acid residues in a protein's active site.

Emerging Research Avenues and Future Perspectives

Development of Next-Generation Synthetic Methodologies

The efficient and scalable synthesis of Benzyl (B1604629) 5-cyano-2-(hydroxyimino)pentanoate is a foundational prerequisite for its comprehensive investigation. Future research is anticipated to move beyond traditional synthetic routes, embracing more sophisticated and sustainable approaches.

Furthermore, visible-light-mediated reactions represent a promising frontier for the synthesis of oxime esters. nih.gov A potential three-component reaction could involve an appropriate aldehyde, an amine, and an N-hydroxyphthalimide (NHPI) ester under the influence of a photocatalyst like eosin (B541160) Y. nih.gov This method offers mild reaction conditions and a broad substrate scope, which could be adapted for the synthesis of Benzyl 5-cyano-2-(hydroxyimino)pentanoate and its derivatives. nih.gov

Advancements in the synthesis of α-keto esters, which are precursors to α-keto oximes, are also highly relevant. organic-chemistry.org Techniques such as the chemoselective oxidation of α-hydroxy acids using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) could provide efficient access to the core keto-ester scaffold prior to oximation. organic-chemistry.org

Synthetic Approach Key Features Potential Advantages
Chemoenzymatic CascadeOne-pot reaction, enzyme catalysisHigh selectivity, mild conditions, reduced waste
Visible-Light-Mediated SynthesisPhotocatalysis, multi-component reactionEnergy efficiency, operational simplicity
Advanced Oxidation MethodsCatalytic oxidation of precursorsHigh chemoselectivity, good yields

Exploration of Novel Chemical Transformations

The unique arrangement of functional groups in this compound provides a rich platform for exploring novel chemical transformations, leading to the generation of diverse molecular scaffolds.

The oxime moiety is a particularly versatile functional group. It can undergo a variety of rearrangements, such as the Beckmann rearrangement, to yield amides or nitriles under acidic conditions. youtube.com The specific outcome of such a rearrangement on this compound would be of significant interest, potentially leading to novel heterocyclic structures.

Furthermore, the oxime can serve as a precursor for the generation of iminyl radicals through single-electron transfer (SET) processes. nsf.gov These highly reactive intermediates can participate in a range of intramolecular reactions, including cyclizations, to form complex nitrogen-containing heterocycles. nsf.gov The presence of the nitrile and benzyl ester groups could influence the regioselectivity and stereoselectivity of these radical cyclizations, opening avenues for the synthesis of previously inaccessible molecular frameworks.

The nitrile group itself is a valuable synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. researchgate.net Additionally, the nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. The interplay between the reactivity of the oxime and the nitrile group under different reaction conditions presents a fertile ground for discovery. For example, a reaction could be designed to selectively transform one group while leaving the other intact, or a tandem reaction could be developed that involves both functionalities.

Transformation Type Target Functional Group Potential Products
Beckmann RearrangementOximeAmides, Nitriles, Lactams
Radical CyclizationOximeNitrogen Heterocycles
HydrolysisNitrileCarboxylic Acids, Amides
ReductionNitrilePrimary Amines
CycloadditionNitrileTetrazoles, Triazoles

Advanced Studies in Chemical Biology and Therapeutic Scaffolds

Compounds containing oxime and nitrile functionalities are well-represented in the realm of medicinal chemistry, exhibiting a broad spectrum of biological activities. nih.govnih.gov This provides a strong rationale for investigating the potential of this compound and its derivatives as therapeutic scaffolds.

The oxime group is known to be a key pharmacophore in a variety of bioactive molecules, including kinase inhibitors with anticancer and anti-inflammatory properties. nih.gov The nitrile group can also contribute significantly to the pharmacological profile of a drug by enhancing its binding affinity to target proteins and improving its pharmacokinetic properties. nih.gov The combination of these two functional groups in a single molecule could lead to synergistic effects and novel mechanisms of action.

Future research in this area should involve the synthesis of a focused library of analogues of this compound, followed by screening against a panel of biologically relevant targets. For instance, given the prevalence of oximes in kinase inhibitors, this compound and its derivatives could be evaluated for their ability to inhibit various protein kinases implicated in cancer and inflammatory diseases. nih.gov

Furthermore, the bifunctional nature of this molecule makes it an interesting candidate for the development of chemical probes and bioconjugation reagents. nih.gov The oxime functionality can readily react with aldehydes and ketones to form stable oxime ethers, a reaction that is often used in chemical biology for the labeling of biomolecules. nih.gov The nitrile group, on the other hand, could be used as a handle for further chemical modification or as a reporting group in certain assays.

Potential Application Area Rationale based on Functional Groups Examples of Related Bioactive Compounds
Kinase InhibitionOximes are common in kinase inhibitors. nih.govIndirubin oxime derivatives nih.gov
Anticancer AgentsAcylated oximes show cytotoxic activity. nih.govRadicicol oxime derivatives nih.gov
Anti-inflammatory AgentsOximes exhibit anti-inflammatory properties. nih.govVarious oxime-based compounds nih.gov
Chemical ProbesOxime ligation for bioconjugation. nih.govAminooxy-functionalized probes mdpi.com

Integration of High-Throughput Screening in Synthesis and Application Development

To accelerate the discovery of new applications for this compound and to optimize its synthesis, the integration of high-throughput screening (HTS) methodologies is crucial. combichemistry.com HTS allows for the rapid testing of a large number of compounds or reaction conditions, significantly reducing the time and resources required for research and development. nih.gov

In the context of synthetic methodology development, HTS can be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound. rsc.org This approach can lead to the discovery of more efficient and robust synthetic routes that might be missed through traditional, one-at-a-time experimentation.

For the exploration of its biological applications, HTS is an indispensable tool. mdpi.com A library of derivatives of this compound can be synthesized and screened against a diverse array of biological targets, such as enzymes and receptors, to identify potential "hits." arvojournals.org These hits can then be further optimized through iterative rounds of synthesis and screening to develop potent and selective drug candidates. nih.gov For example, a high-throughput screen could be designed to identify compounds that inhibit a specific nitrile-hydrolyzing enzyme or that show antiproliferative activity against a panel of cancer cell lines. nih.govnih.gov

The data generated from HTS campaigns can also be used to build structure-activity relationship (SAR) models, which can guide the rational design of new and improved analogues. nih.gov This data-driven approach to drug discovery is becoming increasingly important and will undoubtedly play a key role in unlocking the full therapeutic potential of this compound.

HTS Application Objective Methodology
Synthesis OptimizationIdentify optimal reaction conditionsParallel screening of catalysts, solvents, temperatures
Bioactivity ScreeningDiscover novel biological targetsAssay of compound libraries against enzymes, cells
SAR StudiesGuide rational drug designCorrelate chemical structure with biological activity

Q & A

Basic: What are the standard synthetic routes for preparing benzyl 5-cyano-2-(hydroxyimino)pentanoate, and how can purity be optimized?

Answer:
The compound is synthesized via multi-step reactions involving protection/deprotection strategies. A common approach includes:

  • Step 1: Formation of the hydroxyimino moiety through oxime synthesis, typically using hydroxylamine derivatives under acidic or basic conditions.
  • Step 2: Introduction of the cyano group via nucleophilic substitution or cyanation reagents like TMSCN.
  • Step 3: Benzyl esterification using benzyl halides or alcohols in the presence of coupling agents (e.g., DCC/DMAP).
    Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates. Recrystallization from ethanol/water mixtures improves final product purity .

Basic: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Key steps include:

  • Crystallization: Slow evaporation of a dichloromethane/hexane mixture yields suitable crystals.
  • Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: SHELXL software refines atomic positions and thermal parameters, validating bond lengths and angles. For example, the oxime group (N–O) typically shows a bond length of ~1.41 Å, while the cyano group (C≡N) is ~1.16 Å .

Advanced: How do reaction conditions influence the stereochemical outcome of the hydroxyimino group?

Answer:
The configuration (E/Z) of the oxime depends on:

  • pH: Acidic conditions favor the syn (E) isomer due to protonation of the hydroxyl group, while basic conditions promote anti (Z) via deprotonation.
  • Solvent Polarity: Polar solvents (e.g., DMF) stabilize the transition state for Z-isomer formation.
  • Catalysts: Palladium-based catalysts (e.g., Pd/C) in transfer hydrogenation can selectively reduce protecting groups without altering oxime stereochemistry .

Advanced: What analytical techniques are optimal for quantifying trace impurities in this compound?

Answer:

  • HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities. MS detection (ESI+) identifies cyano-related byproducts (e.g., m/z 245.1 for de-esterified fragments).
  • HS-SPME-GC/MS: Headspace solid-phase microextraction detects volatile degradation products like benzyl alcohol or pentanoic acid derivatives, with detection limits <1 ppm .

Advanced: How can computational modeling aid in predicting reactivity of the cyano and oxime groups?

Answer:

  • DFT Calculations: B3LYP/6-31G(d) models predict electrophilic sites. The cyano group has a high electron-withdrawing effect (HOMO ≈ -9.2 eV), making the adjacent carbonyl carbon susceptible to nucleophilic attack.
  • Molecular Dynamics (MD): Simulates solvent interactions; acetonitrile stabilizes the oxime tautomer via hydrogen bonding, while toluene favors the nitroso form .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation: Use fume hoods due to potential release of toxic HCN from cyano group degradation.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Storage: Under argon at -20°C to prevent hydrolysis. Monitor for benzyl alcohol formation via periodic FT-IR (broad O–H stretch at 3200–3600 cm⁻¹) .

Advanced: How can contradictory NMR data for tautomeric forms of the hydroxyimino group be resolved?

Answer:

  • Variable Temperature NMR (VT-NMR): At low temperatures (-40°C), tautomeric equilibria slow, resolving separate signals for oxime (δ 10.2 ppm, NH) and nitroso (δ 8.9 ppm, NO) forms.
  • 2D NOESY: Correlates spatial proximity between the oxime proton and adjacent methylene groups, confirming predominant tautomer .

Advanced: What strategies improve yield in large-scale synthesis while minimizing byproducts?

Answer:

  • Flow Chemistry: Continuous reactors enhance mixing and heat transfer, reducing side reactions (e.g., over-cyanation).
  • Catalyst Optimization: Immobilized lipases (e.g., CAL-B) selectively catalyze benzyl esterification, achieving >90% yield with <5% dimerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.